molecular formula C6H5BrN2O2 B2365967 3-Bromo-5-methyl-4-nitropyridine CAS No. 1379323-18-8

3-Bromo-5-methyl-4-nitropyridine

Cat. No.: B2365967
CAS No.: 1379323-18-8
M. Wt: 217.022
InChI Key: KUHYGUUDVQBULL-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-4-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-methyl-4-nitropyridine can be synthesized through several methods. One common method involves the bromination of 5-methyl-4-nitropyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Another method involves the nitration of 3-bromo-5-methylpyridine. This process uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the fourth position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-4-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of 3-substituted-5-methyl-4-nitropyridine derivatives.

    Reduction: Formation of 3-bromo-5-methyl-4-aminopyridine.

    Oxidation: Formation of 3-bromo-5-carboxy-4-nitropyridine.

Scientific Research Applications

3-Bromo-5-methyl-4-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

3-Bromo-5-methyl-4-nitropyridine can be compared with other similar compounds such as:

    3-Bromo-4-methyl-5-nitropyridine: Similar structure but with different positions of the nitro and methyl groups.

    5-Bromo-2-methyl-3-nitropyridine: Similar structure but with different positions of the bromine and nitro groups.

    3-Bromo-6-methyl-4-nitropyridine: Similar structure but with different positions of the methyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different positions of the substituents on the pyridine ring .

Properties

IUPAC Name

3-bromo-5-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(7)6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHYGUUDVQBULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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